molecular formula C22H23N5O5 B562895 6-Hydroxy Doxazosin CAS No. 102932-26-3

6-Hydroxy Doxazosin

Numéro de catalogue: B562895
Numéro CAS: 102932-26-3
Poids moléculaire: 437.456
Clé InChI: DSVHRYIETHRCFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound primarily used as an alpha-1 adrenergic receptor antagonist. Doxazosin is commonly prescribed for the treatment of hypertension and benign prostatic hyperplasia. The hydroxylation at the 6-position of the Doxazosin molecule results in this compound, which has distinct pharmacological properties and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Doxazosin typically involves the hydroxylation of Doxazosin. This can be achieved through various chemical reactions, including:

    Hydroxylation using oxidizing agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to introduce the hydroxyl group at the 6-position of the Doxazosin molecule.

    Catalytic hydroxylation: Transition metal catalysts, such as palladium or platinum, can facilitate the hydroxylation process under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy Doxazosin undergoes various chemical reactions, including:

    Oxidation: Further oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.

    Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Applications De Recherche Scientifique

6-Hydroxy Doxazosin has a wide range of applications in scientific research, including:

Mécanisme D'action

6-Hydroxy Doxazosin exerts its effects by selectively inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation, reducing total peripheral resistance and lowering blood pressure. The compound also affects the alpha-1 receptors in prostatic stromal and bladder neck tissues, alleviating symptoms of benign prostatic hyperplasia .

Comparaison Avec Des Composés Similaires

    Doxazosin: The parent compound, used for hypertension and benign prostatic hyperplasia.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

    Terazosin: Similar in structure and function, used for similar medical conditions.

Uniqueness: 6-Hydroxy Doxazosin is unique due to the presence of the hydroxyl group at the 6-position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound and other similar drugs .

Activité Biologique

6-Hydroxy Doxazosin, a metabolite of the antihypertensive drug doxazosin, has garnered attention for its biological activities, particularly its effects on vascular smooth muscle and its potential therapeutic applications. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

This compound functions primarily as a selective antagonist of the alpha-1 adrenergic receptors. By inhibiting these receptors located on vascular smooth muscle, it promotes vasodilation , leading to a reduction in blood pressure. This mechanism is critical in treating conditions such as hypertension and benign prostatic hyperplasia (BPH) by alleviating urinary obstruction due to prostate enlargement .

Biological Effects

Antioxidative Properties:
Research indicates that this compound exhibits significant antioxidative properties. A study demonstrated that both 6- and 7-hydroxydoxazosin can scavenge free radicals effectively, thereby protecting low-density lipoprotein (LDL) from oxidative damage. This was evidenced by reduced lipid peroxidation in LDL when treated with these metabolites .

Vasodilatory Effects:
The vasodilatory action of this compound is not only beneficial for lowering blood pressure but also plays a role in improving endothelial function. In studies involving hypercholesterolemic rats, doxazosin treatment improved endothelium-dependent vascular relaxation, suggesting that its metabolites may enhance vascular health by mitigating endothelial dysfunction .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect Reference
AntioxidativeScavenges free radicals; protects LDL from oxidation
VasodilationReduces blood pressure; alleviates BPH symptoms
Endothelial function improvementEnhances vascular relaxation in hypercholesterolemic models

Case Studies

  • Antioxidative Capacity Study:
    In vitro studies assessed the antioxidative capacity of this compound against LDL oxidation. The results showed a significant reduction in lipid peroxide formation when treated with 10 µM concentrations of the compound, highlighting its potential role in cardiovascular protection .
  • Endothelial Dysfunction Model:
    A study using Dahl rats demonstrated that administration of doxazosin (which produces this compound) prevented impairment in vascular relaxation induced by a high-cholesterol diet. This suggests that the compound may have protective effects against diet-induced endothelial dysfunction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption: Rapidly absorbed with peak plasma concentrations reached within 2-3 hours.
  • Distribution: Volume of distribution ranges from 1.0 to 1.9 L/kg.
  • Metabolism: Primarily metabolized by hepatic enzymes (CYP3A4 being predominant), producing various active metabolites including this compound.
  • Elimination Half-Life: Estimated between 9 to 22 hours depending on specific conditions and individual metabolism .

Propriétés

IUPAC Name

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-30-18-11-14-13(10-15(18)28)20(23)25-22(24-14)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHRYIETHRCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662010
Record name [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-26-3
Record name [4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102932-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.